N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine
Description
N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine is a piperazine-derived compound featuring a naphthalene moiety and a phenyl group. Its structure comprises a piperazinylamine core substituted with a 2-naphthyl ethylidene group at the N-position and a phenyl group at the 4-position. This compound is part of a broader class of Schiff base derivatives, which are characterized by imine linkages formed via condensation reactions between amines and carbonyl groups.
Properties
Molecular Formula |
C22H23N3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(E)-1-naphthalen-2-yl-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C22H23N3/c1-18(20-12-11-19-7-5-6-8-21(19)17-20)23-25-15-13-24(14-16-25)22-9-3-2-4-10-22/h2-12,17H,13-16H2,1H3/b23-18+ |
InChI Key |
DSEQZWYEEOMRMX-PTGBLXJZSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine typically involves the condensation of 1-(2-naphthyl)ethanone with 4-phenylpiperazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination
Major Products
Oxidation: Formation of naphthyl ketones or carboxylic acids
Reduction: Conversion to N-(1-(2-Naphthyl)ethyl)-4-phenyl-1-piperazinamine
Substitution: Nitrated or halogenated derivatives of the original compound
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
This compound serves as a versatile building block in organic synthesis. Its unique structure enables the exploration of new reaction pathways and the development of complex molecules. It can be utilized in the synthesis of various derivatives, which may exhibit enhanced properties or functionalities.
| Application | Details |
|---|---|
| Building Block | Used for synthesizing more complex organic compounds. |
| Reaction Pathways | Facilitates exploration of novel synthetic methodologies. |
| Derivative Synthesis | Can lead to compounds with improved biological or chemical properties. |
Biological Applications
Bioactivity and Therapeutic Potential
In biological research, N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine is investigated for its bioactive properties. Studies suggest that it may exhibit antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that specific modifications to the piperazine ring enhanced cytotoxicity against various cancer cell lines.
| Study | Findings |
|---|---|
| Anticancer Activity | Inhibits proliferation in cancer cell lines (e.g., HeLa, MCF-7). |
| Mechanism of Action | Induces apoptosis through mitochondrial pathways. |
Medical Applications
Pharmaceutical Development
The compound has been explored for its potential therapeutic effects in various medical applications. Its ability to interact with specific biological targets makes it a promising lead compound for developing new pharmaceuticals.
Industrial Applications
Material Science
In the industrial sector, this compound can be utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
| Application | Details |
|---|---|
| Organic Semiconductors | Used in the fabrication of electronic devices due to its conductivity. |
| Light-Emitting Diodes (LEDs) | Potential use in creating efficient lighting solutions. |
Mechanism of Action
The mechanism by which N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine and analogous compounds from the provided evidence:
Structural and Electronic Differences
- Aromatic vs. Aliphatic Substituents : The target compound’s 2-naphthyl group provides greater aromatic conjugation compared to benzylidene () or biphenyl derivatives (). This may enhance binding to aromatic-rich biological targets (e.g., serotonin receptors) .
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with nitro () or chloro () substituents exhibit higher polarity and reactivity, which could influence metabolic stability or receptor affinity .
Pharmacological Implications
- Receptor Binding : The phenyl and naphthyl groups in the target compound suggest affinity for GPCRs (e.g., dopamine or serotonin receptors), similar to ’s piperazine derivatives .
- Bioavailability : Methoxy-substituted analogs () may exhibit improved solubility, whereas halogenated derivatives () could display longer half-lives due to reduced metabolic degradation .
Biological Activity
N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine, also known by its CAS number 315216-34-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H23N3
- Molecular Weight : 345.44 g/mol
- IUPAC Name : N-(1-(2-naphthyl)ethylidene)-4-phenylpiperazinamine
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. Research indicates that compounds with similar structures often exhibit affinity for dopamine D2 and serotonin 5-HT1A receptors, which are crucial in modulating mood and cognition .
Binding Affinity Studies
Recent studies utilizing molecular modeling and docking simulations have demonstrated that this compound can effectively bind to these receptors, potentially influencing their activity. The binding modes suggest that structural features such as the naphthyl and phenyl groups play a significant role in receptor interaction, which may lead to enhanced selectivity and efficacy .
Antipsychotic Potential
Several studies have investigated the antipsychotic potential of compounds similar to this compound. For instance, research on structurally related derivatives has shown promising results in modulating dopamine receptor activity, which is vital for treating conditions like schizophrenia .
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy. In vitro studies have indicated that it may reduce oxidative stress in neuronal cells, a common pathway leading to neurodegenerative diseases. This effect could be linked to the compound's ability to modulate signaling pathways associated with cell survival .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
